ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 492.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.1281698 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown promising antibacterial, anthelmintic, and cytotoxic potentials . They have been found to be effective against various bacterial strains such as E. sakazakii, E. coli, S. aureus, and K. pneumonia .
Mode of Action
It’s suggested that the compound may interact with its targets through protein-ligand binding . The high GOLD fitness score data from docking analysis towards the targets represent better protein-ligand binding affinity .
Biochemical Pathways
Given its potential antibacterial, anthelmintic, and cytotoxic activities, it can be inferred that the compound may interfere with the essential biochemical pathways of the target organisms, leading to their death or growth inhibition .
Pharmacokinetics
The compound’s logp value of 25582, logD of -02023, and logSw of -30442 suggest that it has certain lipophilic properties, which may influence its absorption and distribution in the body .
Result of Action
The compound has shown promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity . It has displayed remarkable potency with MIC (Minimum Inhibitory Concentration) values against various bacterial strains . For anthelmintic assay, it has shown excellent activity against P. posthuma and A. galli, better than the standard drug albendazole .
Properties
IUPAC Name |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S.ClH/c1-3-25-11-10-16-17(13-25)32-22(20(16)23(30)31-4-2)24-21(29)14-6-5-7-15(12-14)26-18(27)8-9-19(26)28;/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,24,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCZDRJISHFUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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